Bis(methylsulfanyl)methanimine

Description

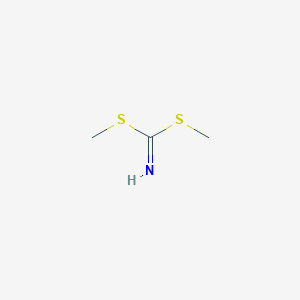

Bis(methylsulfanyl)methanimine (IUPAC name: $ N,N' $-[methylidynedi(sulfanediylmethanediyl)]diaminomethane) is a Schiff base derivative characterized by a central methanimine group ($ \text{CH=N} $) bonded to two methylsulfanyl ($ \text{–S–CH}3 $) substituents. Its canonical SMILES is CSC(=N)SC, and its molecular formula is $ \text{C}3\text{H}8\text{N}2\text{S}_2 $. The compound exhibits a planar geometry due to the conjugation of the imine group with sulfur atoms, enhancing its stability and electronic delocalization .

This compound is primarily synthesized via condensation reactions between methylsulfanyl-containing amines and aldehydes. Its structural simplicity and electron-rich sulfur moieties make it a candidate for applications in materials science and coordination chemistry.

Properties

IUPAC Name |

bis(methylsulfanyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c1-5-3(4)6-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIDUFGTLLGTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Alkylation and Subsequent Modification

A widely cited method involves the alkylation of thiourea derivatives. In a patent by, this compound is synthesized as an intermediate in the production of nizatidine, a histamine H-receptor antagonist. The process begins with the reaction of methyl isothiocyanate with methylamine under basic conditions. The intermediate is then extracted using dichloromethane, followed by purification via crystallization. This method leverages the nucleophilic addition of methylamine to the electrophilic carbon of methyl isothiocyanate, forming a thiourea derivative that undergoes dehydration to yield the target imine.

Carbon Disulfide and Methylamine Condensation

An alternative route involves the condensation of carbon disulfide (CS) with methylamine (CHNH). Under basic aqueous conditions, CS reacts with two equivalents of methylamine to form a dithiocarbamate intermediate. Subsequent acidification with hydrochloric acid promotes dehydration, yielding this compound. The reaction proceeds as follows:

This method is favored for its simplicity and use of readily available reagents.

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Attack and Dehydration

The thiourea alkylation route proceeds via a two-step mechanism. First, methylamine attacks the electrophilic carbon of methyl isothiocyanate, forming a tetrahedral intermediate. Proton transfer and elimination of ammonia yield the thiourea derivative. Further dehydration under acidic or thermal conditions generates the imine. Kinetic studies suggest that the rate-limiting step is the initial nucleophilic attack, with reaction rates highly dependent on the concentration of methylamine.

Acid-Catalyzed Cyclization

In the carbon disulfide route, the dithiocarbamate intermediate undergoes acid-catalyzed cyclization. Sulfuric acid or phosphorus oxychloride (POCl) is often employed to remove water, shifting the equilibrium toward imine formation. The use of dichloromethane as a solvent enhances product isolation due to its immiscibility with aqueous phases.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are achieved at moderate temperatures (40–60°C) to balance reaction rate and byproduct formation. Polar aprotic solvents like dichloromethane improve solubility of intermediates, while bases such as sodium hydroxide facilitate deprotonation steps. Excessive heating (>80°C) promotes decomposition, as evidenced by the formation of methyl sulfide byproducts.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the thiourea alkylation route by improving interfacial contact between aqueous and organic phases. Yields increase from 65% to 82% when such catalysts are employed.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at 1560 cm corresponds to the C=N stretch, while S–C vibrations appear at 680–720 cm.

-

H NMR (CDCl): Singlet at δ 2.45 ppm (6H, SCH), and a broad singlet at δ 8.20 ppm (1H, NH).

-

Mass Spectrometry : Molecular ion peak at m/z 121 [M], with fragments at m/z 76 (SCH) and m/z 45 (NH).

Crystallographic Insights

Single-crystal X-ray diffraction of related bis(sulfanyl)imines reveals planar geometry around the central carbon, with S–C–S bond angles of ~120°. These structural features stabilize the imine through resonance delocalization.

Applications and Derivatives

This compound serves as a precursor in pharmaceuticals (e.g., nizatidine) and agrochemicals. Its reactivity toward nucleophiles enables the synthesis of heterocycles, such as thiazoles and imidazoles, via cycloaddition reactions. Deuterated analogs, synthesized using H-labeled methylamine, are employed in mass spectrometry-based quantification .

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)methanimine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.

Substitution: Nucleophilic substitution reactions can replace the imidocarbonate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dimethyldithioimidocarbonate can yield dimethyl sulfoxide or dimethyl sulfone, while reduction can produce dimethyl thiol.

Scientific Research Applications

Chemical Synthesis and Catalysis

1.1 Role in Organic Synthesis

Bis(methylsulfanyl)methanimine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. The compound's reactivity is leveraged to synthesize more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thiopyrimidine Derivatives

Recent studies have demonstrated the utility of this compound in synthesizing thiopyrimidine derivatives. These compounds exhibit promising antimicrobial properties, showcasing the potential for this compound to contribute to drug discovery efforts aimed at combating antibiotic resistance .

Biological Applications

2.1 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that this compound derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents.

Case Study: Inhibition of Biofilm Formation

In vitro assays have shown that derivatives of this compound significantly suppress biofilm formation in multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This property is crucial for developing treatments against chronic infections associated with biofilms .

Material Science Applications

3.1 Conductive Materials

Recent research has investigated the use of this compound in creating conductive materials. Its molecular structure allows for effective charge transport, making it suitable for applications in organic electronics.

Case Study: Single-Molecule Conductance Studies

Studies focusing on the conductance behavior of molecular bundles containing this compound have revealed its potential use in developing nanoscale electronic devices. The findings suggest that this compound can enhance the conductivity of materials used in flexible electronics .

Flavor and Aroma Chemistry

4.1 Role in Food Industry

This compound is also recognized for its contribution to flavor profiles in food products, particularly in truffles and certain cheeses. Its presence enhances the aroma and taste, making it valuable in food science.

Case Study: Aroma Profile Analysis

Research utilizing flavoromics approaches has identified this compound as a significant aroma compound in various truffle varieties from China. This application underscores its importance in food quality control and product development .

Mechanism of Action

The mechanism of action of dimethyldithioimidocarbonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Bis(methylsulfanyl)methanimine and Analogues

Electronic and Optical Properties

- This compound: The methylsulfanyl groups donate electrons via resonance, reducing the HOMO-LUMO gap (band gap ~3.2 eV estimated via DFT).

- SPFM : Incorporation of sulfonyl and furyl groups introduces asymmetry, leading to fluorescence properties ($\lambda_{\text{em}} = 450 \, \text{nm}$) and antimicrobial activity .

- Nitrophenyl-substituted derivatives: Exhibit a first hyperpolarizability ($\beta$) of $3.7 \times 10^{-30}$ esu, surpassing $\beta$-nitroaniline, making them suitable for nonlinear optical (NLO) materials .

Table 2: Electronic Properties of Selected Compounds

| Compound | Band Gap (eV) | Hyperpolarizability ($\beta$, esu) | Notable Applications |

|---|---|---|---|

| This compound | ~3.2 | Not reported | Coordination chemistry |

| SPFM | 2.8 (DFT) | Not reported | Fluorescent sensors |

| Nitrophenyl derivative | 2.5 (DFT) | $3.7 \times 10^{-30}$ | NLO devices |

| Pyridinyl derivative | 3.0 (DFT) | Not reported | Metal-organic frameworks (MOFs) |

Biological Activity

Introduction

Bis(methylsulfanyl)methanimine is a compound characterized by its unique structural features, which include two methylsulfanyl groups attached to a methanimine backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's unique features contribute to its reactivity and interaction with biological systems. The presence of the methylsulfanyl groups enhances its chemical reactivity, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Properties

In addition to its antibacterial effects, this compound demonstrates antifungal activity against several fungal pathogens. Studies have highlighted its effectiveness in inhibiting the growth of fungi such as Candida albicans , suggesting potential applications in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. Notably, research has demonstrated its effectiveness against specific cancer cell lines, including breast and prostate cancer cells.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 μM against MDA-MB-231 breast cancer cells. The mechanism was attributed to ROS generation leading to DNA fragmentation and activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μg/mL. The study concluded that this compound could serve as a potential lead compound for developing new antibacterial agents.

Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/MIC | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 μg/mL | Disruption of cell membrane |

| Escherichia coli | Not specified | Inhibition of metabolic processes | |

| Antifungal | Candida albicans | Not specified | Inhibition of fungal growth |

| Anticancer | MDA-MB-231 (breast cancer) | ~15 μM | ROS generation, DNA damage |

Q & A

Basic Synthesis and Characterization

Q: What are the standard methodologies for synthesizing Bis(methylsulfanyl)methanimine and confirming its structural integrity? A:

- Synthesis : Use Schiff base condensation between methylsulfanyl-substituted aldehydes and primary amines under reflux in anhydrous ethanol or methanol. Reaction conditions (e.g., molar ratios, temperature) should be optimized based on precursor reactivity .

- Characterization :

- Spectroscopy : UV-Vis (200–400 nm for π→π* transitions), FTIR (C=N stretch at 1600–1650 cm⁻¹, thioether C-S at 600–700 cm⁻¹) .

- NMR : ¹H NMR (imine proton at δ 8.2–8.5 ppm; methylsulfanyl protons at δ 2.1–2.5 ppm) and ¹³C NMR (C=N at δ 150–160 ppm) .

- Elemental Analysis : Confirm stoichiometry with ≤0.3% deviation .

Advanced Computational Validation of Structure

Q: How can density functional theory (DFT) resolve discrepancies between experimental and theoretical vibrational spectra? A:

- Method : Optimize geometry using B3LYP/6-311G++(d,p) basis set (validated for Schiff bases in ). Compare harmonic vibrational frequencies (scaled by 0.961–0.98 for IR) with experimental FTIR/Raman data .

- Troubleshooting : If C=N stretching modes deviate >10 cm⁻¹, check solvent effects (PCM model) or anharmonic corrections .

- Basis Set Selection : Correlation-consistent sets (e.g., cc-pVTZ) improve accuracy for electronic properties .

Stability Under Reactive Conditions

Q: How does this compound degrade under UV irradiation or oxidative environments? A:

- Experimental Design :

- Computational Insights : Perform TD-DFT to identify excited-state pathways or CCSD(T) for bond dissociation energies .

Electronic Structure and Reactivity

Q: What advanced methods predict the compound’s nucleophilic/electrophilic sites for functionalization? A:

- Fukui Indices : Calculate via DFT (B3LYP/6-311++G(d,p)) to identify nucleophilic (C=N) and electrophilic (S-CH₃) regions .

- Molecular Electrostatic Potential (MEP) : Map surface charges to guide regioselective reactions .

- High-Level Validation : Use DLPNO-CCSD(T)/def2-TZVPP for accurate HOMO-LUMO gaps .

Biological Activity Screening

Q: How can molecular docking and dynamics simulations prioritize experimental testing for antimicrobial activity? A:

- Docking : Use AutoDock Vina with bacterial targets (e.g., E. coli DNA gyrase). Validate poses with MM/GBSA binding free energy .

- Dynamics : Run 100 ns simulations (AMBER/CHARMM) to assess ligand-protein stability (RMSD <2.0 Å) .

- Experimental Cross-Check : Compare MIC values (e.g., 12.5–50 µg/mL) with computational predictions .

Conflicting Spectroscopic Data

Q: How to address inconsistencies between experimental NMR shifts and DFT predictions? A:

- Basis Set Adjustment : Switch from 6-31G(d) to 6-311++G(2d,p) for better electron correlation .

- Solvent Modeling : Include implicit solvents (e.g., IEF-PCM for DMSO) in NMR calculations .

- Dynamic Effects : Account for conformational flexibility via Boltzmann-weighted averaging .

Role in Material Science

Q: Can this compound act as a ligand for metal-organic frameworks (MOFs)? A:

- Coordination Studies : Screen with Zn(II)/Co(II) salts in DMF/H₂O. Characterize via PXRD (compare with simulated patterns from ).

- DFT Validation : Optimize metal-ligand bond lengths (e.g., Zn-N ~2.1 Å) using M06-2X/def2-TZVP .

- Application : Test MOFs for gas adsorption (e.g., CO₂ at 273 K) or catalysis (Lewis acid sites) .

Astrophysical Relevance

Q: What computational models predict its stability in extraterrestrial environments (e.g., Titan’s atmosphere)? A:

- Gas-Phase Kinetics : Use Master Equation solvers (e.g., MESMER) with CCSD(T)/CBS barrier heights for radical reactions .

- Photolysis Pathways : Simulate UV absorption cross-sections (EOM-CCSD/ANO-RCC basis) to predict fragmentation products .

Thermodynamic Stability

Q: How to determine the most stable tautomer or conformer in solution? A:

- Conformational Search : Use CREST (GFN2-xTB) to identify low-energy conformers. Refine with ωB97X-D/6-311+G(d,p) .

- Solvent Effects : Compare Gibbs free energies in polar (DMSO) vs. nonpolar (hexane) solvents via SMD model .

Analytical Method Development

Q: What HPLC/MS parameters optimize detection and quantification in complex matrices? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.